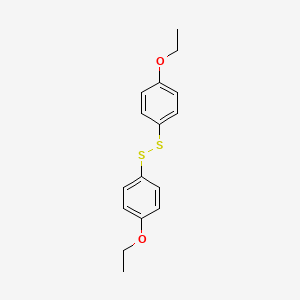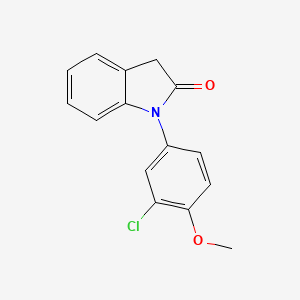
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid
Descripción general
Descripción
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a carboxylic acid group and a methylsulfonyl group. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methylsulfonylphenylacetic acid.
Final Product Formation: The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of reaction parameters such as temperature, pressure, and residence time to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid, and molecular oxygen are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide or thiol derivatives
Substitution: Various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
4-(methylsulfonyl)-Biphenyl-2-carboxylic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds share the methylsulfonylphenyl moiety and exhibit similar biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: Indole-based compounds possess diverse biological activities and are structurally related to 4-(methylsulfonyl)-Biphenyl-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 selectively makes it a valuable compound for developing anti-inflammatory agents with reduced side effects .
Propiedades
Fórmula molecular |
C14H12O4S |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2-phenylbenzoic acid |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)11-7-8-12(13(9-11)14(15)16)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16) |
Clave InChI |
JBDFEBYMOFKEBI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylbenzo[d]oxazole-4-carboxylic acid](/img/structure/B8377134.png)





![N-[phenyl(1H-pyrrolo[2,3-c]pyridin-2-yl)methyl]-2-pyridinecarboxamide](/img/structure/B8377156.png)






